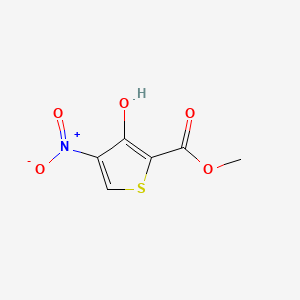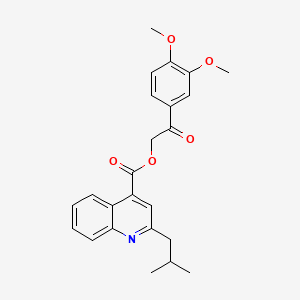
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate, also known as DMQX, is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor, and has been shown to have significant effects on synaptic plasticity, learning, and memory.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate' involves the condensation of 2-(3,4-dimethoxyphenyl)acetic acid with 2-(2-methylpropyl)quinoline-4-carboxylic acid using a coupling agent. The resulting intermediate is then treated with a dehydrating agent to form the final product.
Starting Materials
2-(3,4-dimethoxyphenyl)acetic acid, 2-(2-methylpropyl)quinoline-4-carboxylic acid, Coupling agent, Dehydrating agent
Reaction
Step 1: In a reaction vessel, mix 2-(3,4-dimethoxyphenyl)acetic acid and 2-(2-methylpropyl)quinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)., Step 2: Stir the reaction mixture at room temperature for several hours until the coupling reaction is complete., Step 3: Remove the solvent and purify the resulting intermediate using column chromatography., Step 4: In a separate reaction vessel, treat the intermediate with a dehydrating agent such as thionyl chloride or phosphorus pentoxide in anhydrous solvent to form the final product, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate., Step 5: Purify the final product using column chromatography and recrystallization.
Mécanisme D'action
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate acts as a non-competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. By blocking the AMPA receptor, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate reduces the excitatory neurotransmission in the brain, leading to a reduction in seizure activity and improved cognitive function.
Effets Biochimiques Et Physiologiques
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been shown to have significant effects on synaptic plasticity, learning, and memory. By blocking the AMPA receptor, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate reduces the excitatory neurotransmission in the brain, leading to a reduction in seizure activity and improved cognitive function. 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has also been shown to have neuroprotective effects in animal models of stroke, reducing the extent of brain damage and improving functional recovery.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has several advantages for lab experiments, including its high potency and specificity for the AMPA receptor, which allows for precise manipulation of synaptic plasticity and learning. However, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Orientations Futures
There are several potential future directions for research on 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate, including:
1. Further studies on the neuroprotective effects of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate in animal models of stroke, with a focus on the underlying molecular mechanisms.
2. Investigation of the potential therapeutic applications of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate in other neurological disorders, such as traumatic brain injury and multiple sclerosis.
3. Development of novel 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate analogs with improved pharmacokinetic and pharmacodynamic properties, to enhance its therapeutic potential.
4. Investigation of the potential use of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate as a tool for studying the role of the AMPA receptor in synaptic plasticity and learning.
5. Exploration of the potential use of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate in combination with other drugs or therapies for enhanced therapeutic efficacy in neurological disorders.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been extensively studied in various animal models for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. In animal models of epilepsy, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been shown to reduce seizure activity and improve cognitive function. In stroke models, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been shown to reduce the extent of brain damage and improve functional recovery. In Alzheimer's disease models, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been shown to improve memory and cognitive function.
Propriétés
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 2-(2-methylpropyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-15(2)11-17-13-19(18-7-5-6-8-20(18)25-17)24(27)30-14-21(26)16-9-10-22(28-3)23(12-16)29-4/h5-10,12-13,15H,11,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFYCHULRCGSHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Hydroxy-5-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B604710.png)
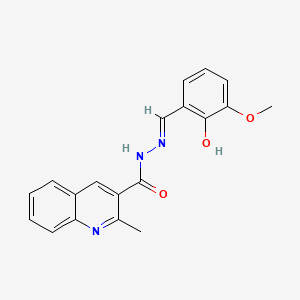
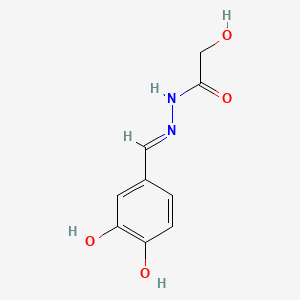
![5-amino-1-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B604721.png)
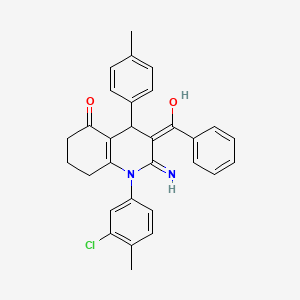
![Hydrazinecarbothioamide, 2-[(5-methyl-1H-imidazol-4-yl)methylene]-](/img/structure/B604723.png)
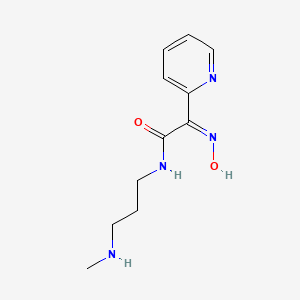
![6-Hydroxy-3-oxa-9-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5,13,15-pentaene-4,8-dione](/img/structure/B604725.png)
![5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B604726.png)
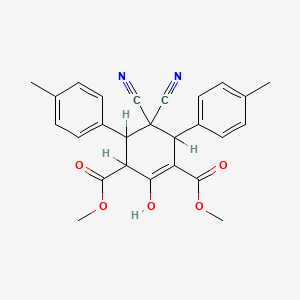
![(16E)-16-(1-hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione](/img/structure/B604729.png)
![5,5-Dimethyl-2-[1-(2-methyl-2-phenylhydrazinyl)ethylidene]cyclohexane-1,3-dione](/img/structure/B604732.png)
![2,3,4-Pentanetrione, 3-[2-(3-methoxyphenyl)hydrazone]](/img/structure/B604733.png)
